4-(chloromethyl)-1-isopentyl-1H-imidazole

Übersicht

Beschreibung

“4-(chloromethyl)-1-isopentyl-1H-imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “4-(chloromethyl)” indicates a chloromethyl group attached to the fourth carbon of the imidazole ring. The “1-isopentyl” suggests an isopentyl group attached to the first carbon of the imidazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring followed by the addition of the chloromethyl and isopentyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, with the chloromethyl and isopentyl groups attached at the 4th and 1st positions, respectively .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring and the chloromethyl and isopentyl groups. The chloromethyl group, in particular, could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its aromaticity, while the chloromethyl and isopentyl groups could influence its polarity and solubility .Wissenschaftliche Forschungsanwendungen

Heterogeneous Catalysis

Imidazole-modified materials have been utilized as supports for catalysts. For example, imidazole-bound MIL-101 has been applied as a support for immobilizing manganese porphyrin, serving as a heterogeneous catalyst for the oxidation of hydrocarbons. This demonstrates the potential of imidazole derivatives in facilitating oxidation reactions, which are crucial in organic synthesis and industrial processes (Zadehahmadi et al., 2014).

Chemical Synthesis

Imidazole derivatives have been explored for their reactivity and applications in synthesis. For instance, the preparation of specific imidazole derivatives through Stille cross-coupling reactions and their subsequent reactivity in various strategies highlights their utility in constructing complex organic molecules (Primas et al., 2013).

Antitumor Agents

Certain imidazole derivatives have been investigated for their antitumor properties, acting as potential broad-spectrum antitumor agents. This suggests the application of imidazole compounds in developing new anticancer drugs (Stevens et al., 1984).

Molecular Docking and Reactivity Studies

Imidazole derivatives have been subjected to spectroscopic analysis, DFT calculations, and molecular docking to investigate their reactive properties and interactions with proteins. Such studies are essential for the design of new drugs and materials with specific biological or chemical functionalities (Thomas et al., 2018).

Corrosion Inhibitors

Newly synthesized imidazole ionic liquids have been evaluated as corrosion inhibitors for metals, showcasing the potential of imidazole derivatives in protecting metal surfaces from corrosive environments. This application is particularly relevant in industrial settings where metal preservation is crucial (Hajjaji et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(chloromethyl)-1-(3-methylbutyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2/c1-8(2)3-4-12-6-9(5-10)11-7-12/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIWROFOQCVKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

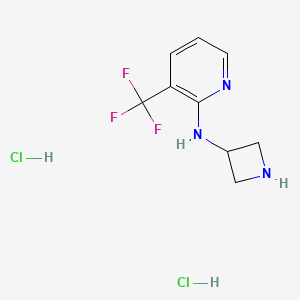

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B1488078.png)

![6-Chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1488079.png)